Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate
Description
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate (hereafter referred to as Compound A) is a sulfur-containing phenolic antioxidant primarily used to stabilize polymers against oxidative degradation. Its structure features two phenolic rings substituted with tert-butyl and methyl groups, linked via a thioether bridge, and esterified with a laurylthio (C12) propionate chain . This molecular design enhances steric hindrance, improving radical scavenging efficiency and thermal stability. Compound A is registered in China’s Existing Chemical Substance Inventory (IECSC) for industrial and polymer antioxidant applications .
Properties
CAS No. |
66534-05-2 |
|---|---|
Molecular Formula |
C52H86O4S3 |
Molecular Weight |
871.4 g/mol |
IUPAC Name |
[2-tert-butyl-4-[5-tert-butyl-4-(3-dodecylsulfanylpropanoyloxy)-2-methylphenyl]sulfanyl-5-methylphenyl] 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C52H86O4S3/c1-11-13-15-17-19-21-23-25-27-29-33-57-35-31-49(53)55-45-37-41(3)47(39-43(45)51(5,6)7)59-48-40-44(52(8,9)10)46(38-42(48)4)56-50(54)32-36-58-34-30-28-26-24-22-20-18-16-14-12-2/h37-40H,11-36H2,1-10H3 |
InChI Key |
MILWQXYAFKWZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OC(=O)CCSCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate is typically synthesized through chemical synthesis methods. The preparation involves the reaction of 2-tert-butyl-5-methyl-4,1-phenylene with laurylthio propionate under specific conditions . The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide, or chloroform . The synthesis process requires precise control of temperature and reaction time to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate has a wide range of scientific research applications. In the field of chemistry, it is used as an antioxidant additive in rubber and polymer industries to improve the stability and durability of products . In biology and medicine, this compound is studied for its potential antioxidant and anti-inflammatory properties . It is also used in the development of new materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate involves its ability to scavenge free radicals and prevent oxidative damage . The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and tissues from oxidative stress . The molecular targets and pathways involved in this process include the inhibition of lipid peroxidation and the activation of antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The table below compares Compound A with analogous antioxidants, emphasizing structural differences and functional impacts:
Key Observations:
- Chain Length Effects : Compound B (C14) exhibits higher hydrophobicity and slower migration rates in polymers compared to Compound A (C12), enhancing long-term stability in high-temperature applications .
- Backbone Differences: Compound C (thiodipropionate) lacks phenolic groups, relying on sulfur-based radical scavenging. This makes it less effective in highly oxidative environments compared to phenolic antioxidants like Compound A or D .
- Phenolic vs. Thioether Functionality: Compound D’s unesterified phenolic hydroxyl groups provide superior radical scavenging but lower thermal stability than Compound A’s esterified structure .
Performance in Polymer Stabilization
Thermal Stability:
- Compound A retains >90% mass at 250°C due to tert-butyl groups and laurylthio esterification, outperforming Compound D (degradation onset at 200°C) .
- Compound C degrades rapidly above 180°C, limiting its use in high-temperature processing .
Antioxidant Efficacy:
Regulatory and Industrial Adoption
- Compound A is approved under China’s IECSC for industrial and polymer uses, while Compound B (C14 variant) remains under evaluation in some regions .
- Compound C is widely used in food-contact polymers due to FDA compliance, whereas phenolic antioxidants like Compound A are restricted in certain applications .
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